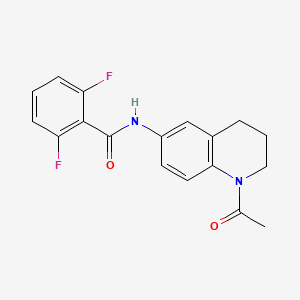

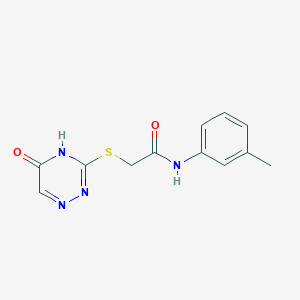

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-difluorobenzamide, also known as QNZ, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. QNZ belongs to the class of quinoline derivatives and has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.

Scientific Research Applications

Synthesis and Structural Characterization

Quinoline Derivatives Synthesis : Research has focused on developing novel quinoline derivatives with potential psychoactive and neurotropic properties. For instance, studies have explored the synthesis of compounds with anti-anxiety, anti-amnesic, and antihypoxic effects, indicating their potential for further profound studies as promising psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Structural Aspects : The structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides have been examined, demonstrating the formation of gels and crystalline solids under different conditions and the fluorescence properties of these compounds (Karmakar, Sarma, & Baruah, 2007).

Chemical Transformations and Mechanisms

Chemical Transformations : Studies have detailed the reactions between indole-2,3-diones (isatins) and 2-aminobenzylamine, leading to the formation of indolo[3,2-c]quinolin-6-ones, showcasing a mechanism involving the formation of spiro compounds and subsequent rearrangements (Bergman, Engqvist, Stålhandske, & Wallberg, 2003).

Novel Synthesis Approaches : Research has also focused on novel synthesis methods for quinoline derivatives, such as the use of ionic liquids for reactions of 2-aminobenzamides with indoline-2,3-dione, highlighting the potential for discovering new antimalarial drugs through the exploration of the chemical properties of quinoline compounds (Asías, Bruno, Dominici, Bollini, & Gaozza, 2003).

Biological Activity and Applications

Antimicrobial and Antitubercular Activities : The antimicrobial and antitubercular properties of quinoline derivatives have been a significant area of research. For example, studies have found that 2-(quinolin-4-yloxy)acetamides are active against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains, highlighting their potential as future drug alternatives for tuberculosis treatment (Pissinate et al., 2016).

Sensing and Detection : Quinoline-based compounds have been developed for the selective detection of metal ions and anions in various media, showcasing their utility as fluorescent sensors. For example, a hexa-quinoline based C3-symmetric chemosensor has been designed for dual sensing of zinc(ii) and PPi in an aqueous medium, demonstrating a "OFF-ON-OFF" emission mechanism (Sinha, Chowdhury, Adarsh, & Ghosh, 2018).

properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O2/c1-11(23)22-9-3-4-12-10-13(7-8-16(12)22)21-18(24)17-14(19)5-2-6-15(17)20/h2,5-8,10H,3-4,9H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLIVDJFOIXBDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide](/img/structure/B2870989.png)

![4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2870996.png)

![1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol](/img/structure/B2870998.png)

![3-Benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870999.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone](/img/structure/B2871000.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2871005.png)

![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2871007.png)

![(4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2871010.png)